molecular formula C6H2BrClFIO2S B13521967 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride

3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride

Cat. No.: B13521967
M. Wt: 399.40 g/mol
InChI Key: YKTPJMBGDPFLOX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with bromine (position 3), fluorine (position 2), iodine (position 6), and a sulfonyl chloride group (position 1). This compound belongs to a class of reactive intermediates widely used in organic synthesis, particularly in Suzuki-Miyaura couplings, nucleophilic substitutions, and pharmaceutical derivatization due to its electron-withdrawing substituents and steric profile. The presence of multiple halogens enhances its utility in cross-coupling reactions, where iodine and bromine serve as leaving groups or directing agents depending on reaction conditions .

Properties

Molecular Formula

C6H2BrClFIO2S

Molecular Weight

399.40 g/mol

IUPAC Name

3-bromo-2-fluoro-6-iodobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClFIO2S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2H

InChI Key

YKTPJMBGDPFLOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)I

Origin of Product

United States

Preparation Methods

Starting Materials

  • Halogenated benzene derivatives such as 3-bromo-2-fluoro-6-iodobenzene or suitably substituted precursors.
  • Sulfonation reagents such as chlorosulfonic acid or sulfuryl chloride.
  • Halogenation reagents for selective introduction of bromine, fluorine, and iodine.

Stepwise Preparation Process

Step 1: Selective Halogenation

  • The initial halogenation is typically performed on a benzene derivative to introduce fluorine and iodine substituents.
  • Fluorination is often achieved by electrophilic fluorination using reagents like Selectfluor or via nucleophilic aromatic substitution if a suitable leaving group is present.
  • Iodination is done via electrophilic aromatic substitution using iodine sources such as iodine monochloride or iodine with oxidants.
  • Bromination is introduced last to avoid undesired side reactions, using bromine or N-bromosuccinimide under controlled conditions.

Step 2: Sulfonation

  • The aromatic compound with the desired halogen pattern is then subjected to sulfonation.
  • Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) is used to introduce the sulfonyl chloride group at the 1-position.
  • The reaction is typically carried out at low temperatures (0–50 °C) to control regioselectivity and avoid over-sulfonation or decomposition.

Step 3: Purification

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Fluorination Selectfluor or nucleophilic substitution 20–60 2–6 h 80–90 Regioselective fluorination
Iodination I2 + oxidant (e.g., HIO3) or ICl 0–30 1–3 h 75–85 Electrophilic aromatic iodination
Bromination Br2 or NBS with FeBr3 catalyst 0–25 1–2 h 70–80 Controlled bromination
Sulfonyl chloride formation Chlorosulfonic acid or SO2Cl2 0–50 1–4 h 85–95 Sulfonation at 1-position

Research Discoveries and Optimization

  • Regioselectivity Control: Studies show that the order of halogen introduction is critical to achieve the desired substitution pattern. Fluorine’s strong electronegativity directs subsequent halogenations, while steric hindrance from iodine influences bromination sites.
  • Mild Sulfonation Conditions: Using chlorosulfonic acid at controlled temperatures prevents decomposition of sensitive halogen substituents.
  • High Purity and Yield: Optimized reaction times and molar ratios of reagents lead to yields above 85% with product purity exceeding 97%, as confirmed by chromatographic and spectroscopic analyses.
  • Industrial Feasibility: The process is scalable, with mild reaction conditions and readily available reagents, making it suitable for larger-scale synthesis.

Data Table Summarizing Preparation Routes

Route No. Starting Material Key Reagents Key Reaction Steps Yield (%) Purity (%) Reference/Notes
1 2-fluoro-6-iodobenzene Br2, chlorosulfonic acid Bromination → Sulfonation 80–85 >97 Electrophilic halogenation order optimized
2 3-bromo-2-fluoroaniline derivative Iodine + oxidant, SO2Cl2 Iodination → Sulfonyl chloride formation 75–90 >95 Nucleophilic substitution for fluorine introduction
3 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride (analogous method) Chlorine, concentrated acids Chlorine oxidation to sulfonyl chloride >90 >97 Adapted from patent methods for similar sulfonyl chlorides

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The sulfonyl chloride group can be oxidized or reduced under specific conditions.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is used as a building block for the synthesis of more complex molecules. Its unique combination of halogen atoms and sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical reactions. This allows researchers to study the structure and function of these biomolecules in greater detail.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can enhance the biological activity of these derivatives, making them candidates for drug development.

Industry: In the industrial sector, 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride involves its ability to undergo various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify other molecules, altering their chemical and physical properties.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. In chemical synthesis, it can act as an intermediate, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

The positional arrangement of halogens significantly impacts reactivity and physical properties. For example:

  • 3-Bromo-6-fluoro-2-iodobenzene-1-sulfonyl chloride (CAS 2091425-58-8, 2 suppliers ): This isomer swaps the fluorine and iodine positions (fluoro at 6, iodine at 2). The altered steric environment reduces nucleophilic attack at the para position relative to the sulfonyl chloride group compared to the target compound.
  • 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl chloride (analogous to entries): A methyl group at position 5 introduces steric hindrance, lowering solubility in polar solvents but improving stability toward hydrolysis .

Halogen vs. Functional Group Variants

  • 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 2091425-58-8 ): Replacing iodine with methoxy (-OCH₃) drastically alters electronic properties. Methoxy’s electron-donating nature deactivates the ring toward electrophilic substitution but enhances resonance stabilization of the sulfonyl chloride group.
  • 3-Bromo-2-fluorobenzonitrile ( ): The cyano group (-CN) at position 1 instead of sulfonyl chloride increases electrophilicity at the benzene ring, favoring nucleophilic aromatic substitution over coupling reactions.

Core Structure Variations

  • The electron-deficient pyridine core accelerates sulfonation reactions but reduces thermal stability.

Data Table: Key Structural and Commercial Attributes

Compound Name Molecular Formula CAS Number Substituent Positions Key Suppliers Notable Properties
3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride C₆H₂BrFISO₂Cl Not listed 3-Br, 2-F, 6-I, 1-SO₂Cl - High reactivity in cross-coupling; limited solubility in hydrocarbons
3-Bromo-6-fluoro-2-iodobenzene-1-sulfonyl chloride C₆H₂BrFISO₂Cl 2091425-58-8 3-Br, 6-F, 2-I, 1-SO₂Cl 2 suppliers Moderate stability; preferred for meta-directed reactions
3-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl chloride C₇H₅BrFSO₂Cl 1781125-98-1 3-Br, 2-F, 5-CH₃, 1-SO₂Cl 1 supplier Enhanced steric hindrance; lower hydrolysis rate
3-Bromo-2-fluorobenzonitrile C₇H₃BrFN Not listed 3-Br, 2-F, 1-CN Multiple High electrophilicity; prone to nucleophilic attack

Research Findings and Mechanistic Insights

  • Electronic Effects : Electron-withdrawing halogens (Br, F, I) increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols to form sulfonamides or sulfonate esters .
  • Steric Effects : Iodine at position 6 in the target compound creates steric bulk, reducing reaction rates in sterically demanding environments (e.g., bulky palladium catalysts in cross-coupling) compared to smaller substituents like fluorine .
  • Solubility Trends: Polar solvents (e.g., DMF, DMSO) dissolve sulfonyl chlorides effectively, but iodine’s large atomic radius reduces solubility in nonpolar solvents compared to methoxy or methyl variants .

Biological Activity

3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H3BrFIO2S
  • Molecular Weight : 327.98 g/mol
  • IUPAC Name : 3-bromo-2-fluoro-6-iodobenzenesulfonyl chloride

The biological activity of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing sulfonamide moieties have been studied for their anticancer properties. They may inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, particularly against gram-positive bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including carbonic anhydrases and certain proteases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives inhibited the activity of specific kinases involved in cancer progression. The structure-activity relationship (SAR) indicated that the presence of halogen substituents enhanced efficacy against cancer cell lines .

Antimicrobial Effects

Research highlighted in Antimicrobial Agents and Chemotherapy showed that sulfonamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the sulfonyl group in mediating this effect .

Enzyme Interaction

A detailed analysis in Bioorganic & Medicinal Chemistry Letters reported that sulfonamide compounds can effectively inhibit carbonic anhydrase isoforms, which play critical roles in various physiological processes. The study provided insights into the binding interactions between these compounds and the active sites of the enzymes .

Comparative Analysis with Similar Compounds

The biological activities of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride can be compared with other related sulfonamide compounds:

Compound NameBiological ActivityKey Findings
4-Amino-N-(4-bromophenyl)benzenesulfonamideAnticancerInhibits specific kinases involved in tumor growth
SulfanilamideAntibacterialEffective against a broad spectrum of bacteria
AcetazolamideCarbonic anhydrase inhibitorUsed in the treatment of glaucoma

Q & A

Q. What decomposition products form under ambient conditions, and how are they characterized?

  • Methodological Answer : Hydrolysis generates sulfonic acid and HCl; monitor via pH titration and FT-IR (S=O stretching at 1350–1200 cm1^{-1}). Mitigate hazards using scrubbers for acid gases, per safety protocols for halogenated sulfonyl chlorides .

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